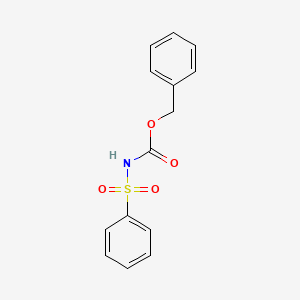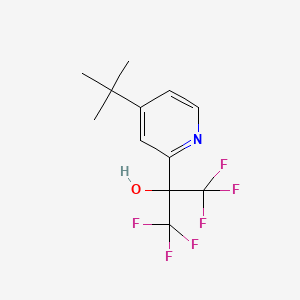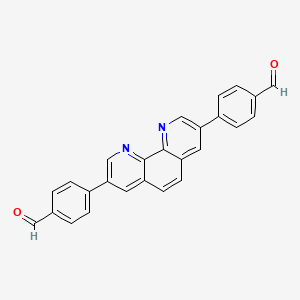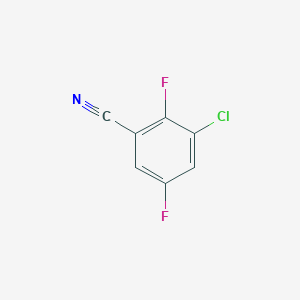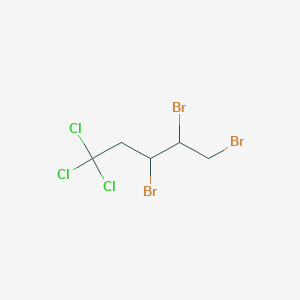
3,4,5-Tribromo-1,1,1-trichloropentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Tribromo-1,1,1-trichloropentane is an organic compound with the molecular formula C5H6Br3Cl3 It is characterized by the presence of three bromine atoms and three chlorine atoms attached to a pentane backbone
Vorbereitungsmethoden
The synthesis of 3,4,5-Tribromo-1,1,1-trichloropentane typically involves the bromination and chlorination of pentane derivatives. One common method is the stepwise halogenation of pentane, where bromine and chlorine are introduced under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
3,4,5-Tribromo-1,1,1-trichloropentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents like potassium permanganate can oxidize the compound to form different products.
Wissenschaftliche Forschungsanwendungen
3,4,5-Tribromo-1,1,1-trichloropentane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and chlorine atoms into other compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4,5-Tribromo-1,1,1-trichloropentane involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms can form bonds with specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,4,5-Tribromo-1,1,1-trichloropentane include:
1,1,1-Trichloropentane: Lacks the bromine atoms and has different chemical properties.
3,4,5-Tribromopentane: Contains only bromine atoms and no chlorine atoms.
3,4,5-Trichloropentane: Contains only chlorine atoms and no bromine atoms.
Eigenschaften
CAS-Nummer |
89322-63-4 |
|---|---|
Molekularformel |
C5H6Br3Cl3 |
Molekulargewicht |
412.2 g/mol |
IUPAC-Name |
3,4,5-tribromo-1,1,1-trichloropentane |
InChI |
InChI=1S/C5H6Br3Cl3/c6-2-4(8)3(7)1-5(9,10)11/h3-4H,1-2H2 |
InChI-Schlüssel |
ROJNCSDHWVHMJC-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(CBr)Br)Br)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


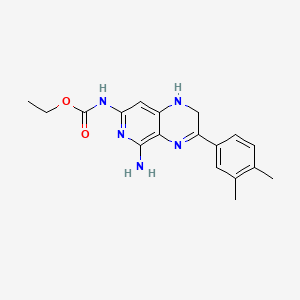
![2-(Butylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanol;hydrochloride](/img/structure/B14012204.png)

![tert-Butyl 6-(cyanomethylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14012218.png)
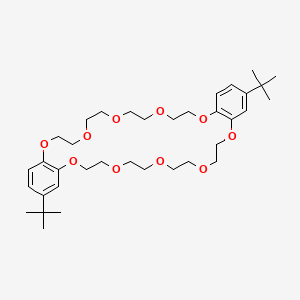

![6-(3-(Piperazin-1-YL)propanoyl)benzo[D]oxazol-2(3H)-one](/img/structure/B14012237.png)
![2,5,7-Trichloroimidazo[1,2-c]pyrimidine](/img/structure/B14012241.png)
![(3a'R,4'S,6'R,7'R,7a'S)-4'-((R)-1,4-Dioxaspiro[4.5]decan-2-yl)tetrahydro-4'H-spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-c]pyran]-6',7'-diol](/img/structure/B14012251.png)
![3-methoxy-13-methyl-16-(6-methylsulfanylpurin-9-yl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14012263.png)
